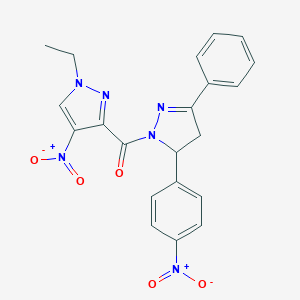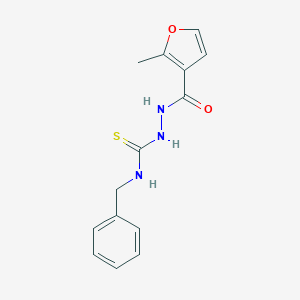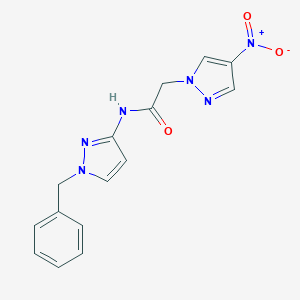![molecular formula C20H20F4N2O4 B456925 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456925.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of difluoromethyl groups using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
The final step involves the coupling of the pyrazole and furan intermediates through a condensation reaction, typically using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, low temperature.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperature.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl groups can act as bioisosteres for hydrogen atoms, providing insights into enzyme-substrate interactions.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its unique structure and functional groups may confer biological activity, such as anti-inflammatory or anticancer properties, which can be optimized through medicinal chemistry efforts.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can form hydrogen bonds with active site residues, while the pyrazole and furan rings can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- [3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-methylphenoxy)methyl]furan-2-yl}methanone
- [3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-ethylphenoxy)methyl]furan-2-yl}methanone
Uniqueness
Compared to similar compounds, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to the presence of the hydroxyl group on the pyrazole ring. This hydroxyl group can participate in additional hydrogen bonding interactions, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C20H20F4N2O4 |
|---|---|
Molecular Weight |
428.4g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-propylphenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C20H20F4N2O4/c1-2-3-12-4-6-13(7-5-12)29-11-14-8-9-16(30-14)18(27)26-20(28,19(23)24)10-15(25-26)17(21)22/h4-9,17,19,28H,2-3,10-11H2,1H3 |
InChI Key |
FLYGYZNBGMWQFD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,6-dichlorophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456843.png)
![1-{2-[(7E)-7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456845.png)

![5-Cyclopropyl-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B456850.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456852.png)
![Methyl 2-({[6-bromo-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B456854.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456855.png)


![3-Ethyl-5-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456861.png)
![3-ethyl-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456862.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B456863.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B456864.png)
